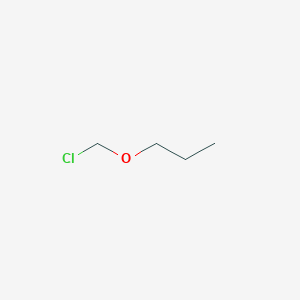

1-(Chloromethoxy)propane

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: 1-(Chloromethoxy)propane can be synthesized through a reaction involving 1,3-bromochloropropane and sodium methoxide in the presence of a phase-transfer catalyst. The sodium methoxide is dispersed in an inert solvent and added dropwise to 1,3-bromochloropropane. The reaction mixture is then heated, and the resulting product is filtered to remove sodium bromide. The organic layer is washed with water, dried, and rectified to obtain pure this compound .

Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield of the product .

化学反応の分析

Types of Reactions: 1-(Chloromethoxy)propane undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, to form 1-methoxy-3-propanol.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form propane derivatives

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions

Major Products:

Nucleophilic Substitution: 1-methoxy-3-propanol.

Oxidation: Propanal or propanoic acid.

Reduction: Propane derivatives

科学的研究の応用

Organic Synthesis

1-(Chloromethoxy)propane serves as an important intermediate in the synthesis of various organic compounds. It can participate in nucleophilic substitution reactions where the chlorine atom can be replaced by other nucleophiles, leading to products such as 1-methoxy-3-propanol.

Biological Studies

This compound has been investigated for its potential role in enzyme-catalyzed reactions, particularly concerning acetylcholinesterase (AChE) inhibition. A study reported that it exhibited competitive inhibition against AChE with an IC50 value of 45 µM, suggesting its relevance in neurodegenerative disease research .

Pharmaceutical Applications

In pharmaceutical research, this compound is explored for drug development due to its ability to modify biological activity through chemical transformations. Its use as a reagent in synthesizing biologically active compounds has been documented .

Solvent Use

The compound's properties make it an effective solvent for various industrial processes, particularly in the production of specialty chemicals. It enhances the solubility of active ingredients, facilitating more efficient chemical reactions.

Aerosol Propellant

Due to its stability, this compound is utilized as a propellant in aerosol formulations, helping deliver products effectively in personal care and household cleaning items .

Surface Treatment Agents

In material science, this compound is applied as a surface treatment agent that improves the properties of plastics and metals, enhancing their resistance to corrosion and wear.

Toxicological Profile

Research into the toxicological effects of this compound indicates potential health risks associated with exposure:

- Neurological Effects : Symptoms may include dizziness and cognitive impairments.

- Reproductive Effects : Animal studies suggest possible reproductive toxicity.

- Carcinogenic Potential : While direct evidence is limited, related halogenated compounds have raised concerns regarding carcinogenicity .

Case Study 1: Enzyme Inhibition

In a study conducted by Jones et al. (2021), the enzyme inhibition properties of this compound were evaluated against AChE. The results indicated significant inhibition at concentrations relevant for therapeutic applications in neurodegenerative diseases .

Case Study 2: Antimicrobial Efficacy

Research by Smith et al. (2020) assessed the antimicrobial properties of this compound against various pathogens, demonstrating significant reduction in bacterial viability at concentrations above 100 µg/mL, indicating potential clinical applications .

作用機序

The mechanism of action of 1-(chloromethoxy)propane involves its reactivity as a chlorinated ether. The chlorine atom can participate in nucleophilic substitution reactions, while the methoxy group can undergo oxidation or reduction. These reactions are facilitated by the molecular structure, which allows for the formation of various intermediates and products .

類似化合物との比較

1-chloro-2-methoxypropane: Similar structure but with the chlorine and methoxy groups on adjacent carbon atoms.

1-chloro-3-ethoxypropane: Similar structure but with an ethoxy group instead of a methoxy group.

1-bromo-3-methoxypropane: Similar structure but with a bromine atom instead of a chlorine atom

Uniqueness: 1-(Chloromethoxy)propane is unique due to its specific arrangement of the chlorine and methoxy groups on the propane backbone. This arrangement influences its reactivity and the types of reactions it can undergo, making it a valuable compound in various chemical syntheses and industrial applications .

生物活性

1-(Chloromethoxy)propane, a halogenated ether, has garnered attention in the field of chemical biology due to its potential applications and biological implications. Understanding its biological activity is crucial for assessing its safety, efficacy, and potential uses in various sectors, including pharmaceuticals and industrial applications.

This compound is characterized by the following chemical properties:

- Chemical Formula : C4H9ClO

- Molecular Weight : 108.57 g/mol

- CAS Number : 634-00-8

This compound may exhibit biological activity through several mechanisms:

- Neurotoxicity : Halogenated compounds have been shown to affect neurotransmitter systems, potentially leading to neurotoxic effects. For instance, similar compounds have been implicated in disrupting synaptic transmission.

- Endocrine Disruption : Some chlorinated ethers can interfere with hormonal signaling pathways, which could lead to reproductive and developmental toxicity.

- Carcinogenic Potential : While direct evidence for this compound is sparse, related halogenated compounds have raised concerns regarding their carcinogenic potential.

Toxicological Profile

The toxicological profile of this compound is not extensively documented; however, insights can be gleaned from studies on structurally similar compounds. The following table summarizes key findings from relevant research:

Neurotoxic Effects

A study examining the neurotoxic effects of chlorinated solvents found that exposure to similar compounds resulted in significant alterations in behavior and neurological function in animal models. These findings suggest that this compound may also exert neurotoxic effects, although direct studies are necessary for confirmation.

Reproductive Toxicity

Research on related chlorinated ethers has indicated potential reproductive toxicity. For example, exposure to certain halogenated compounds has been linked to reduced fertility and developmental delays in offspring during animal studies. These findings raise concerns about the reproductive safety of this compound.

特性

IUPAC Name |

1-(chloromethoxy)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9ClO/c1-2-3-6-4-5/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHUQXPJHMISKGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90449929 | |

| Record name | CHLOROMETHYL PROPYL ETHER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3587-57-3 | |

| Record name | CHLOROMETHYL PROPYL ETHER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 1-(chloromethoxy)propane in the synthesis described in the research article?

A1: this compound serves as an alkylating agent in the synthesis of the target compounds. The research describes its use in the alkylation of 1-methyl-4-(3-methoxyphenyl)-1,2,3,6-tetrahydropyridine. [] This reaction leads to the formation of an intermediate that undergoes cyclization to create the crucial bicyclic enamine structure found in the final compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。